Serina con jaula DMNB

Descripción general

Descripción

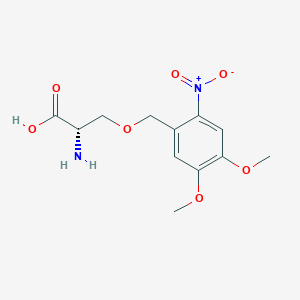

Serina enjaulada con DMNB: es un aminoácido fotoenjaulado donde el residuo de serina está protegido por un grupo fotolábil, específicamente el grupo 4,5-dimetoxi-2-nitrobencilo (DMNB). Este compuesto se utiliza para controlar la actividad de la serina en sistemas biológicos mediante la activación por luz. Al exponerse a la luz, se elimina el grupo DMNB, liberando el residuo de serina activo. Esto permite un control espacial y temporal preciso sobre los procesos bioquímicos, convirtiéndolo en una herramienta valiosa en diversas aplicaciones de investigación científica .

Aplicaciones Científicas De Investigación

Química:

Enjaulamiento por fotoactivación: La serina enjaulada con DMNB se utiliza para estudiar los efectos de la serina en diversas reacciones químicas controlando su liberación mediante la activación por luz

Biología:

Fosforilación de proteínas: Se utiliza para controlar la fosforilación de proteínas mediante la incorporación de la serina enjaulada en las proteínas y su liberación en momentos específicos para estudiar los eventos de fosforilación

Medicina:

Administración de fármacos: El compuesto se puede utilizar en sistemas de administración de fármacos donde la liberación de la serina activa está controlada por la luz, lo que permite una terapia dirigida

Industria:

Mecanismo De Acción

El mecanismo de acción de la serina enjaulada con DMNB implica la escisión fotolítica del grupo DMNB al exponerse a la luz. Esto libera el residuo de serina activo, que luego puede participar en procesos bioquímicos. El grupo DMNB actúa como un grupo protector que evita que la serina interactúe con otras moléculas hasta que se elimina por la luz. Esto permite un control preciso sobre el tiempo y la ubicación de la actividad de la serina .

Análisis Bioquímico

Biochemical Properties

DMNB-caged-Serine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is photoactivated to release serine by visible blue light (405 nm) in cells . This serine is then incorporated into S.cerevisiae proteins when introduced into the growth medium at millimolar concentrations .

Cellular Effects

DMNB-caged-Serine has notable effects on various types of cells and cellular processes. It influences cell function by controlling protein phosphorylation . The compound’s photoactivation and subsequent release of serine can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DMNB-caged-Serine involves its photoactivation by visible blue light (405 nm), which releases serine . This serine can then interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

Given its role in controlling protein phosphorylation, varying dosages could potentially lead to different effects on cellular processes .

Metabolic Pathways

DMNB-caged-Serine is involved in various metabolic pathways due to its role as a photocaged amino acid . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a photocaged amino acid, it could potentially interact with various transporters or binding proteins .

Subcellular Localization

Given its role as a photocaged amino acid, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de serina enjaulada con DMNB generalmente implica la protección del grupo hidroxilo de la serina con el grupo DMNB. Esto se puede lograr mediante una serie de reacciones químicas:

Protección de la serina: El grupo hidroxilo de la serina se hace reaccionar con cloruro de 4,5-dimetoxi-2-nitrobencilo en presencia de una base como la trietilamina. Esto forma la serina enjaulada con DMNB.

Purificación: El producto se purifica mediante técnicas como la cromatografía en columna para obtener la serina enjaulada con DMNB pura.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para la serina enjaulada con DMNB no están ampliamente documentados, el enfoque general implicaría escalar la ruta sintética descrita anteriormente. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones:

Fotólisis: La principal reacción que sufre la serina enjaulada con DMNB es la fotólisis. Al exponerse a la luz, se escinde el grupo DMNB, liberando el residuo de serina activo.

Hidrólisis: En ambientes acuosos, la serina enjaulada con DMNB puede sufrir hidrólisis, aunque este suele ser un proceso más lento en comparación con la fotólisis

Reactivos y condiciones comunes:

Fotólisis: Se utilizan fuentes de luz que emiten a longitudes de onda específicas (por ejemplo, 365 nm) para activar la reacción de fotólisis.

Hidrólisis: El agua o los tampones acuosos pueden facilitar la hidrólisis en ciertas condiciones

Principales productos formados:

Fotólisis: El principal producto es la serina libre, junto con los subproductos del grupo DMNB.

Hidrólisis: De manera similar a la fotólisis, la serina libre es el principal producto, aunque la reacción es menos eficiente

Comparación Con Compuestos Similares

Compuestos similares:

Cisteína enjaulada con DMNB: Similar a la serina enjaulada con DMNB, este compuesto utiliza el grupo DMNB para proteger el residuo de cisteína, que se libera al activarse con la luz

Tirosina enjaulada con DMNB: Este compuesto protege el residuo de tirosina con el grupo DMNB y se utiliza en aplicaciones similares

Singularidad: La serina enjaulada con DMNB es única en su capacidad para controlar la actividad de la serina, un aminoácido clave involucrado en diversos procesos bioquímicos. Su uso en el control de la fosforilación de proteínas y otras reacciones dependientes de la serina la convierte en una herramienta valiosa en la investigación científica .

Actividad Biológica

4,5-Dimethoxy-2-nitrobenzyl-L-serine, commonly referred to as DMNB-caged serine, is a photocaged amino acid that plays a significant role in biochemical research. This compound is engineered to control the activity of serine through light activation, enabling precise manipulation of biological processes in various experimental settings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆N₂O₇

- Molecular Weight : 284.27 g/mol

- Solubility : Soluble in DMSO up to 10 mM with gentle warming.

The 4,5-dimethoxy-2-nitrobenzyl group serves as a photolabile protecting group that can be cleaved upon exposure to light (405 nm), releasing active serine and allowing for controlled biochemical reactions.

The primary mechanism of action for DMNB-caged serine involves its role in protein phosphorylation . Upon light activation, the DMNB group is removed, leading to the release of serine that can then participate in various cellular processes, particularly those involving protein interactions and modifications.

Target Proteins

Research indicates that DMNB-caged serine targets proteins involved in key biological pathways:

- TET Dioxygenases : These enzymes are crucial for DNA demethylation processes and are regulated by the incorporation of DMNB-caged serine into their active sites. This allows for temporal control over their catalytic activity, facilitating studies on DNA methylation dynamics .

Cellular Effects

The application of DMNB-caged serine has been shown to influence several cellular functions:

- Control of Protein Phosphorylation : By regulating the availability of serine residues, researchers can modulate signaling pathways that depend on phosphorylation events.

- Impact on Gene Expression : Light activation leads to changes in gene expression profiles due to the involvement of TET dioxygenases in epigenetic regulation .

Kinetic Studies

Recent studies have employed DMNB-caged serine to investigate the kinetics of TET-mediated oxidation of 5-methylcytosine (5mC). The findings suggest that:

- The incorporation of DMNB-caged serine allows for real-time monitoring of TET activity.

- MBD1 protein was identified as a negative regulator of TET1 activity, affecting 5mC oxidation kinetics .

Experimental Applications

DMNB-caged serine has been utilized in various experimental setups:

- In Vivo Studies : Researchers have successfully used this compound to activate TET dioxygenases within living cells, demonstrating its utility in studying dynamic biological processes .

- Biochemical Assays : The ability to control protein function with light has opened new avenues for biochemical assays, allowing for precise timing in experiments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPNOMZFGNKBR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)N)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.